molecular formula C9H10S B13033568 2,3-Dihydro-1H-indene-4-thiol

2,3-Dihydro-1H-indene-4-thiol

Cat. No.: B13033568
M. Wt: 150.24 g/mol
InChI Key: JPSNIGIZEJYNCE-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-indene-4-thiol: is an organic compound that belongs to the class of indene derivatives It is characterized by a thiol group (-SH) attached to the fourth position of the indene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1H-indene-4-thiol typically involves the reduction of indene derivatives. One common method is the hydrogenation of indene in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The thiol group can be introduced through nucleophilic substitution reactions using thiolating agents like thiourea or hydrogen sulfide.

Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2,3-Dihydro-1H-indene-4-thiol can undergo oxidation reactions to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced further to form saturated hydrocarbons.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at the thiol position.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H₂) are used.

    Substitution: Thiolating agents like thiourea or hydrogen sulfide (H₂S) are employed.

Major Products Formed:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Various thiol derivatives.

Scientific Research Applications

Chemistry: 2,3-Dihydro-1H-indene-4-thiol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.

Biology and Medicine: This compound has shown potential as a selective inhibitor of human monoamine oxidase B (hMAO-B), which is an enzyme involved in the metabolism of neurotransmitters. Inhibitors of hMAO-B are of interest for the treatment of neurodegenerative diseases such as Parkinson’s disease .

Industry: In the materials science field, this compound is used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1H-indene-4-thiol as an hMAO-B inhibitor involves binding to the active site of the enzyme, thereby preventing the breakdown of neurotransmitters such as dopamine. This leads to increased levels of these neurotransmitters in the brain, which can help alleviate symptoms of neurodegenerative diseases .

Comparison with Similar Compounds

  • 1-(prop-2-yn-1-ylamino)-2,3-dihydro-1H-indene-4-thiol
  • 2,3-Dihydro-1H-indene-4-methyl
  • 2,3-Dihydro-1H-indene-4,7-dimethyl

Uniqueness: 2,3-Dihydro-1H-indene-4-thiol is unique due to its specific thiol group, which imparts distinct chemical reactivity and biological activity. Its ability to selectively inhibit hMAO-B sets it apart from other indene derivatives .

Properties

Molecular Formula

C9H10S

Molecular Weight

150.24 g/mol

IUPAC Name

2,3-dihydro-1H-indene-4-thiol

InChI

InChI=1S/C9H10S/c10-9-6-2-4-7-3-1-5-8(7)9/h2,4,6,10H,1,3,5H2

InChI Key

JPSNIGIZEJYNCE-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=CC=C2)S

Origin of Product

United States

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